molecular formula C5H7NS B050589 Tetrahydrothiophene-2-carbonitrile CAS No. 112212-94-9

Tetrahydrothiophene-2-carbonitrile

Cat. No.: B050589
CAS No.: 112212-94-9
M. Wt: 113.18 g/mol
InChI Key: WCHCAJNRBFUGJM-UHFFFAOYSA-N
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Description

Tetrahydrothiophene-2-carbonitrile is a heterocyclic organic compound that features a five-membered ring containing sulfur and a nitrile group. This compound is part of the thiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the sulfur atom in the ring structure imparts unique chemical properties to the compound, making it a valuable building block in synthetic chemistry.

Biochemical Analysis

Biochemical Properties

Tetrahydrothiophene-2-carbonitrile plays a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well-studied. Thiophene derivatives have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrothiophene-2-carbonitrile can be synthesized through several methods. One common approach involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as the sulfurizing agent .

Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled environment, often involving catalysts and specific temperature and pressure settings to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Tetrahydrothiophene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Tetrahydrothiophene-2-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiophene-2-carbonitrile: Similar structure but lacks the tetrahydro modification.

    Tetrahydrothiophene: Lacks the nitrile group.

    Thiophene: The parent compound without any substituents.

Uniqueness: Tetrahydrothiophene-2-carbonitrile is unique due to the presence of both the sulfur atom and the nitrile group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various applications.

Properties

IUPAC Name

thiolane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c6-4-5-2-1-3-7-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHCAJNRBFUGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549188
Record name Thiolane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112212-94-9
Record name Thiolane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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